molecular formula C15H11NO5S B4553181 2-(2-{[2,4-DIOXO-3-(2-PROPYNYL)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID

2-(2-{[2,4-DIOXO-3-(2-PROPYNYL)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID

Cat. No.: B4553181
M. Wt: 317.3 g/mol
InChI Key: LUCFAAPQHSXVLI-WQLSENKSSA-N
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Description

2-(2-{[2,4-DIOXO-3-(2-PROPYNYL)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolidinone ring and a phenoxyacetic acid moiety

Scientific Research Applications

2-(2-{[2,4-DIOXO-3-(2-PROPYNYL)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2,4-DIOXO-3-(2-PROPYNYL)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps. One common route includes the formation of the thiazolidinone ring followed by the attachment of the phenoxyacetic acid group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2,4-DIOXO-3-(2-PROPYNYL)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which 2-(2-{[2,4-DIOXO-3-(2-PROPYNYL)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[2,4-DIOXO-3-(2-PROPYNYL)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[(Z)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5S/c1-2-7-16-14(19)12(22-15(16)20)8-10-5-3-4-6-11(10)21-9-13(17)18/h1,3-6,8H,7,9H2,(H,17,18)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCFAAPQHSXVLI-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)O)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C/C2=CC=CC=C2OCC(=O)O)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[2,4-DIOXO-3-(2-PROPYNYL)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID
Reactant of Route 2
2-(2-{[2,4-DIOXO-3-(2-PROPYNYL)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID
Reactant of Route 3
2-(2-{[2,4-DIOXO-3-(2-PROPYNYL)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID
Reactant of Route 4
2-(2-{[2,4-DIOXO-3-(2-PROPYNYL)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-(2-{[2,4-DIOXO-3-(2-PROPYNYL)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-(2-{[2,4-DIOXO-3-(2-PROPYNYL)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID

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